molecular formula C30H21N9O3 B3323692 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene CAS No. 1680199-77-2

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene

Cat. No.: B3323692
CAS No.: 1680199-77-2
M. Wt: 555.5 g/mol
InChI Key: BVYCBZSJJLXQLA-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is a complex organic compound with the molecular formula C30H21N9O3 and a molecular weight of 555.55 g/mol This compound is characterized by the presence of three 4H-1,2,4-triazol-4-yl groups attached to a central benzene ring through phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-trihydroxybenzene and 4-(4H-1,2,4-triazol-4-yl)phenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Steps: The phenol groups of 4-(4H-1,2,4-triazol-4-yl)phenol are deprotonated by the base, making them nucleophilic.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is unique due to the presence of triazole rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, as well as in biological and medicinal applications.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCBZSJJLXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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